molecular formula C8H14O4 B15202575 1,1,4,4-Tetramethoxybut-2-yne CAS No. 53281-53-1

1,1,4,4-Tetramethoxybut-2-yne

Cat. No.: B15202575
CAS No.: 53281-53-1
M. Wt: 174.19 g/mol
InChI Key: IXNAXQITDUBOFI-UHFFFAOYSA-N
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Description

1,1,4,4-Tetramethoxybut-2-yne is an organic compound with the molecular formula C₈H₁₄O₄. It is characterized by the presence of two methoxy groups attached to each of the terminal carbon atoms of a butyne backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,4,4-Tetramethoxybut-2-yne can be synthesized through a multi-step process involving the following key steps :

    Bromination: 2,5-dimethoxy-2,5-dihydrofuran is brominated using bromine in dichloromethane at low temperatures to form 3,4-dibromo-2,5-dimethoxytetrahydrofuran.

    Methanolysis: The dibromo compound is then subjected to methanolysis in the presence of sulfuric acid to yield 2,3-dibromo-1,1,4,4-tetramethoxybutane.

    Dehydrohalogenation: Finally, the dibromo compound undergoes dehydrohalogenation using potassium hydroxide in tetrahydrofuran to produce this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthetic route described above can be scaled up for industrial applications with appropriate modifications to reaction conditions and equipment to ensure safety and efficiency .

Chemical Reactions Analysis

Types of Reactions: 1,1,4,4-Tetramethoxybut-2-yne undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or acids.

    Reduction: Reduction reactions can yield alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can replace methoxy groups with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

1,1,4,4-Tetramethoxybut-2-yne has a variety of research applications, including:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and pharmacological properties.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1,4,4-tetramethoxybut-2-yne involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. Its methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing its activity and effects .

Comparison with Similar Compounds

    1,1,4,4-Tetraethoxybut-2-yne: Similar in structure but with ethoxy groups instead of methoxy groups.

    2-Butyne-1,4-diol: A related compound with hydroxyl groups instead of methoxy groups.

Uniqueness: 1,1,4,4-Tetramethoxybut-2-yne is unique due to its specific arrangement of methoxy groups, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry .

Properties

CAS No.

53281-53-1

Molecular Formula

C8H14O4

Molecular Weight

174.19 g/mol

IUPAC Name

1,1,4,4-tetramethoxybut-2-yne

InChI

InChI=1S/C8H14O4/c1-9-7(10-2)5-6-8(11-3)12-4/h7-8H,1-4H3

InChI Key

IXNAXQITDUBOFI-UHFFFAOYSA-N

Canonical SMILES

COC(C#CC(OC)OC)OC

Origin of Product

United States

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